

Technical Support Center: 680SiR Labeling Optimization

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Compound of Interest

Compound Name: 680SiR

Cat. No.: B1192035

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Topic: Improving Uniformity of Cell Labeling with **680SiR** Document ID: TS-**680SiR**-OPT-01

Status: Active / Verified

Executive Summary & Mechanism

680SiR is a Near-Infrared (NIR) fluorophore derived from Silicon Rhodamine.[1][2][3] Unlike traditional far-red dyes, it utilizes a conformationally rigid julolidine core to push excitation/emission into the NIR window (

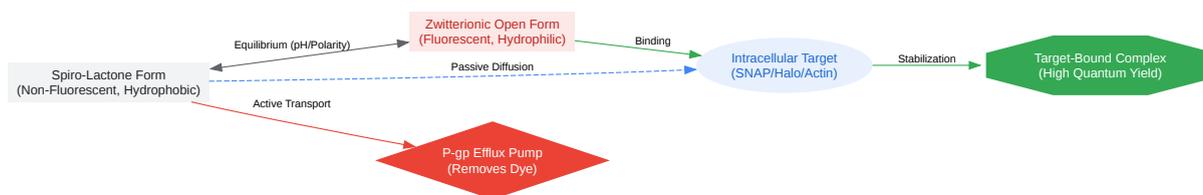
nm,

nm) while maintaining cell permeability and fluorogenicity.

The Uniformity Challenge: Users often encounter heterogeneous labeling ("patchy" cells) or punctate background. This is rarely due to the dye's intrinsic chemistry but rather the Spirocyclization Equilibrium and multidrug resistance (MDR) efflux pumps. **680SiR** exists in a dynamic equilibrium between a non-fluorescent, hydrophobic spiro-lactone form (cell-permeable) and a fluorescent, zwitterionic open form (target-bound). Uniformity depends on shifting this equilibrium specifically at the target site while preventing active export by the cell.

680SiR Fluorogenic Mechanism

The following diagram illustrates the critical equilibrium that dictates signal-to-noise ratio and labeling uniformity.



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Figure 1: Mechanism of **680SiR** Fluorogenicity. Uniform labeling requires maximizing the "Target-Bound" state while minimizing "Efflux". The hydrophobic spiro form ensures permeability, but efflux pumps can remove it before binding occurs.

Troubleshooting & FAQs: Addressing Non-Uniformity

Direct solutions to specific experimental failures.

Q1: Why do I see "patchy" staining where some cells are bright and neighbors are dark?

Diagnosis: Efflux Pump Activity. Many immortalized cell lines (e.g., HeLa, U2OS, CHO) express P-glycoprotein (P-gp/MDR1), which actively pumps rhodamine-based dyes out of the cytosol. Expression levels vary across the cell cycle and between individual cells, leading to heterogeneity. Corrective Action:

- Add an Efflux Inhibitor: Supplement the incubation media with verapamil (10–100 μ M) or tariquidar (100–500 nM). This blocks P-gp and retains the probe intracellularly.
- Protocol Check: Ensure the inhibitor is added during the staining step, not just before imaging.

Q2: I see bright punctate spots outside the target structure. Is this aggregation?

Diagnosis: Dye Aggregation or Lysosomal Trapping. **680SiR** is hydrophobic in its spiro form. If added directly to aqueous media without rapid dispersion, it precipitates. Alternatively, the zwitterionic form can become trapped in acidic lysosomes. Corrective Action:

- Pre-dilution Step: Do not add 100% DMSO stock directly to the culture dish. Dilute the stock 1:100 in fresh media (creating a 10x or 100x intermediate) and vortex immediately before adding to cells.
- Wash Step: Although **680SiR** is "wash-free," a brief wash (1-2 changes of media) after incubation removes excess dye that may have accumulated in lysosomes or stuck to the glass.

Q3: The signal is too weak even at high concentrations (1 μM +).

Diagnosis: Suboptimal Spiro-Cyclization Equilibrium. The fluorescence of **680SiR** relies on the ring opening. If the local environment (or the protein tag) does not favor the open form, quantum yield drops. Corrective Action:

- Check the Tag: If using **680SiR-SNAP** or **680SiR-Halo**, ensure the fusion protein is correctly folded.
- Incubation Time: Increase incubation to 1–2 hours. SiR probes have slower association kinetics than fluorescein derivatives due to the spiro-equilibrium.
- Avoid Phenol Red: While **680SiR** is NIR, Phenol Red can still contribute to background noise or absorb excitation light in thick samples. Switch to Live Cell Imaging Solution (LCIS) or phenol-red-free media.

Optimized Labeling Workflow

A self-validating protocol designed to minimize variability.

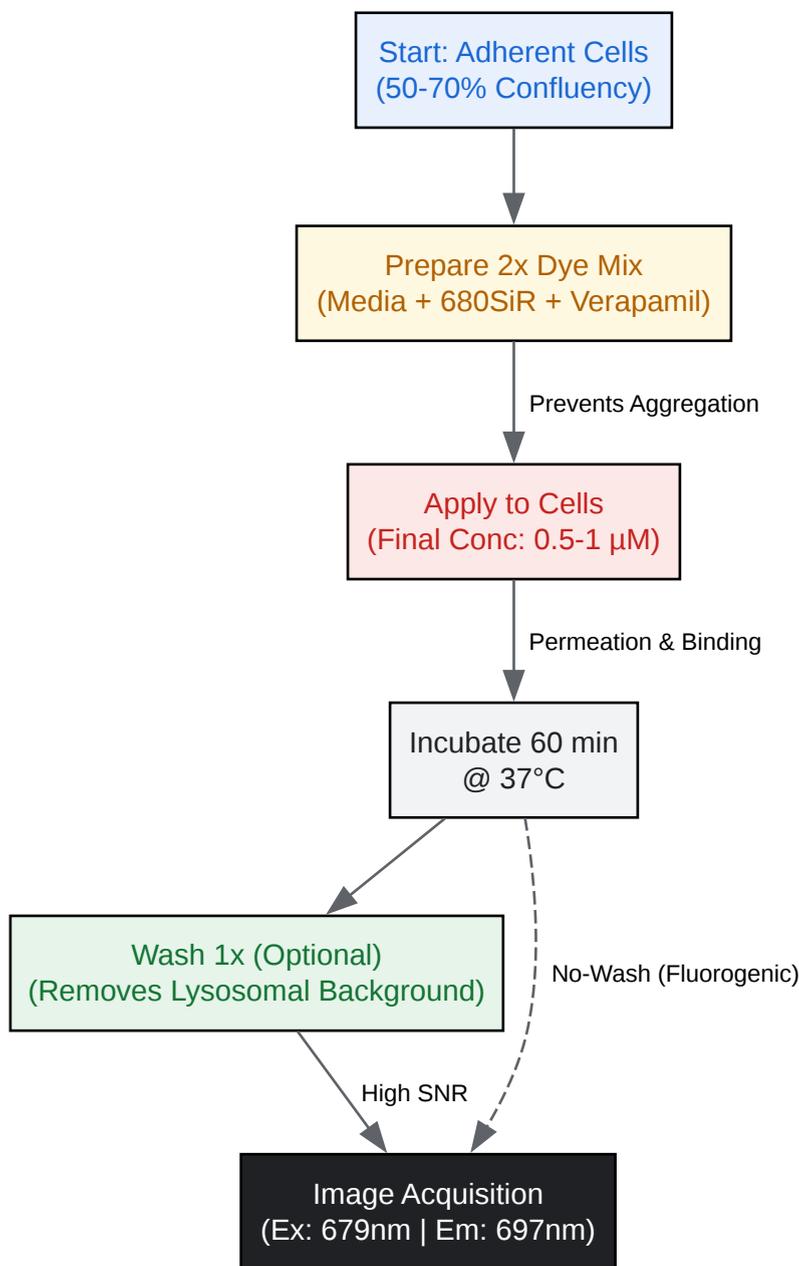
Materials Required[1][2][3][4][5][6][7][8]

- **680SiR** Probe: Stock solution (typically 1 mM in DMSO). Store at -20°C, protected from light and moisture.
- Efflux Inhibitor: Verapamil (10 mM stock in DMSO).
- Imaging Buffer: FluoroBrite DMEM or Live Cell Imaging Solution (LCIS).

Step-by-Step Protocol

Step	Action	Technical Rationale
1. Preparation	Seed cells on glass-bottom dishes (No. 1.5H coverglass). Aim for 50-70% confluency.	Over-confluency promotes contact inhibition and metabolic variability, affecting dye uptake.
2. Intermediate	Dilute 680SiR stock into a small volume of warm media to create a 2x or 10x working solution.	Prevents "shock" precipitation of the hydrophobic dye upon contact with the bulk aqueous volume.
3. Incubation	Replace cell media with fresh media containing: <ul style="list-style-type: none">• 0.5 – 1.0 μM 680SiR[4]• 10 μM Verapamil	Verapamil equalizes intracellular dye concentration across the population. 1 μM is the saturation point for most cytoskeletal targets.
4. Timing	Incubate at 37°C / 5% CO ₂ for 60 minutes.	60 mins allows the dye to permeate, equilibrate, and covalently bind (for SNAP/Halo) or stabilize (for Actin/Tubulin).
5. Washing	Optional but Recommended: Replace staining media with fresh imaging buffer (with Verapamil) 15 mins before imaging.	Removes unbound probe from the bulk solution, improving Signal-to-Noise Ratio (SNR) for deep-learning restoration or STED.
6. Imaging	Excite with 640 nm or 670 nm laser. Detect emission at 690–740 nm.	680SiR has an excitation max at ~679 nm. 640 nm excitation is suboptimal (~50% efficiency) but usable; 670 nm is ideal.

Workflow Logic Diagram



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Figure 2: Optimization Workflow. Note the critical "2x Dye Mix" step to prevent aggregation and the optional wash step for maximum uniformity.

Quantitative Reference Data

Optical Properties of 680SiR

Parameter	Value	Notes
Absorbance Max ()	679 nm	Ideally requires a 670-680 nm laser line.
Emission Max ()	697 nm	Collect signal >700 nm to cut excitation bleed-through.
Extinction Coefficient ()	~100,000 M ⁻¹ cm ⁻¹	High brightness per molecule.
Quantum Yield ()	~0.40 (Bound)	Increases significantly upon binding (fluorogenic).
STED Depletion	775 nm	Compatible with standard 775 nm depletion lasers.

Troubleshooting Matrix

Symptom	Probable Cause	Solution
High Background	Dye concentration >2 μM	Reduce to 500 nM.
Bleaching	Laser power too high	680SiR is stable, but NIR phototoxicity exists. Use <5% laser power.
Nuclear Haze	Non-specific binding	Wash cells 3x with media; check if target is actually nuclear.
No Signal	Incorrect Filter Set	Ensure you are not using a standard "Cy5" filter (640/670) which cuts off the 680SiR peak. Use "Cy5.5" or "Cy7" equivalent.

References

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